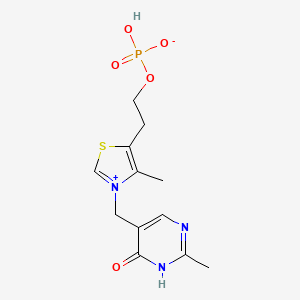

Oxythiamine Monophosphate

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H16N3O5PS |

|---|---|

Molecular Weight |

345.31 g/mol |

IUPAC Name |

2-[4-methyl-3-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate |

InChI |

InChI=1S/C12H16N3O5PS/c1-8-11(3-4-20-21(17,18)19)22-7-15(8)6-10-5-13-9(2)14-12(10)16/h5,7H,3-4,6H2,1-2H3,(H2-,13,14,16,17,18,19) |

InChI Key |

NRAWMGHHFCIYAM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOP(=O)(O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Oxythiamine Monophosphate in Thiamine Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine, a structural analog of thiamine (Vitamin B1), is a potent thiamine antagonist that exerts its effects after intracellular phosphorylation. The primary active metabolite responsible for this antagonism is oxythiamine pyrophosphate (OTPP), a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes. This technical guide provides an in-depth analysis of the role of oxythiamine and its phosphorylated derivatives in thiamine antagonism, with a specific focus on the posited role of oxythiamine monophosphate (OTMP). While direct evidence for the antagonistic activity of OTMP is limited in the current literature, it is widely understood to be a key intermediate in the metabolic activation of oxythiamine to its potent pyrophosphate form. This document summarizes the known mechanisms of action, presents quantitative data on the inhibitory effects of OTPP, details relevant experimental protocols, and provides visualizations of the key pathways involved.

Introduction to Thiamine and its Antagonists

Thiamine, in its active form thiamine pyrophosphate (TPP), is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. These TPP-dependent enzymes include transketolase, the pyruvate dehydrogenase complex (PDHC), and the α-ketoglutarate dehydrogenase complex (α-KGDH)[1]. Thiamine antagonists are compounds that interfere with the normal function of thiamine, leading to a state of thiamine deficiency. Oxythiamine is a well-studied thiamine antagonist that holds potential as a therapeutic agent, particularly in oncology, due to the reliance of rapidly proliferating cancer cells on TPP-dependent metabolic pathways[1][2][3].

The Metabolic Activation of Oxythiamine: The Role of this compound

Oxythiamine itself is a prodrug and must be enzymatically converted to its active form to exert its antagonistic effects. This activation occurs through a two-step phosphorylation process, analogous to the conversion of thiamine to TPP. It is hypothesized that thiamine pyrophosphokinase, the same enzyme that phosphorylates thiamine, is responsible for the phosphorylation of oxythiamine[4].

The widely accepted pathway involves the initial phosphorylation of oxythiamine to this compound (OTMP), which is then further phosphorylated to oxythiamine pyrophosphate (OTPP). While the synthesis of both OTMP and OTPP has been described, the scientific literature predominantly focuses on OTPP as the ultimate bioactive antagonist[5][6]. The direct inhibitory role of OTMP on TPP-dependent enzymes is not well-documented, and it is primarily considered a necessary intermediate in the formation of the more potent OTPP.

Mechanism of Thiamine Antagonism by Oxythiamine Pyrophosphate

OTPP acts as a competitive inhibitor of TPP at the cofactor-binding site of TPP-dependent enzymes. Due to its structural similarity to TPP, OTPP can bind to the active site of these enzymes. However, the substitution of the amino group on the pyrimidine ring of thiamine with a hydroxyl group in oxythiamine alters the electronic properties of the molecule. This modification prevents OTPP from forming the catalytically essential ylide intermediate, thereby rendering the enzyme inactive.

The inhibition of key enzymes such as transketolase and the pyruvate dehydrogenase complex disrupts central metabolic pathways, including the pentose phosphate pathway and the Krebs cycle. This leads to a reduction in the synthesis of vital molecules like ribose-5-phosphate (a precursor for nucleotides) and NADPH, and a decrease in cellular energy production. The metabolic consequences are particularly detrimental to rapidly dividing cells, such as cancer cells, making oxythiamine a subject of interest in anti-cancer drug development.

Quantitative Data on Inhibitory Effects

The inhibitory potency of OTPP has been quantified against several TPP-dependent enzymes. The following tables summarize key kinetic parameters, demonstrating the competitive nature and high affinity of OTPP for these enzymes. It is important to note that this data pertains to oxythiamine pyrophosphate (OTPP), as there is a lack of available data for this compound (OTMP).

Table 1: Inhibition of Pyruvate Dehydrogenase Complex (PDHC) by OTPP

| Enzyme Source | Km for TPP (µM) | Ki for OTPP (µM) | Type of Inhibition | Reference |

| Mammalian | 0.06 | 0.025 | Competitive | [1][7] |

Table 2: Inhibition of Transketolase by OTPP

| Enzyme Source | IC50 for OTPP (µM) | Reference |

| Rat Liver | 0.02 - 0.2 | [4] |

| Yeast | ~0.03 | [4] |

Experimental Protocols

The following is a generalized protocol for an enzyme inhibition assay that can be adapted to study the effects of thiamine antagonists like OTMP and OTPP on TPP-dependent enzymes such as the pyruvate dehydrogenase complex.

General Protocol for Pyruvate Dehydrogenase Complex (PDHC) Inhibition Assay

Objective: To determine the inhibitory effect and kinetics of a test compound (e.g., OTMP or OTPP) on PDHC activity.

Principle: The activity of PDHC is measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm. The reaction is coupled to the formation of acetyl-CoA from pyruvate.

Materials:

-

Purified PDHC enzyme

-

Thiamine pyrophosphate (TPP)

-

This compound (OTMP) or Oxythiamine pyrophosphate (OTPP)

-

Pyruvate

-

Coenzyme A (CoA)

-

NAD⁺

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5, containing MgCl₂)

-

Spectrophotometer capable of reading at 340 nm

-

96-well UV-transparent microplate or quartz cuvettes

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of TPP, OTMP/OTPP, pyruvate, CoA, and NAD⁺ in the assay buffer.

-

Prepare serial dilutions of the inhibitor (OTMP/OTPP) to be tested.

-

-

Enzyme Inhibition Assay:

-

Set up a series of reactions in the microplate wells or cuvettes. Each reaction should contain the assay buffer, a fixed concentration of PDHC, and varying concentrations of the substrate (pyruvate) and the inhibitor.

-

Control Reactions: Include reactions with no inhibitor to determine the uninhibited enzyme activity (Vmax).

-

Inhibitor Reactions: For each substrate concentration, set up reactions with different concentrations of the inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 5-10 minutes) at the assay temperature (e.g., 37°C) before initiating the reaction.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the final substrate (e.g., pyruvate or CoA).

-

Immediately begin monitoring the increase in absorbance at 340 nm over time. Record the initial reaction velocity (rate of change in absorbance per minute).

-

-

Data Analysis:

-

Calculate the initial reaction rates for all conditions.

-

To determine the type of inhibition, plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) for each inhibitor concentration.

-

Competitive inhibition: The lines will intersect on the y-axis.

-

Non-competitive inhibition: The lines will intersect on the x-axis.

-

Uncompetitive inhibition: The lines will be parallel.

-

-

The inhibition constant (Ki) can be determined from the slopes of the Lineweaver-Burk plot or by non-linear regression analysis of the velocity vs. substrate concentration data.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Conclusion and Future Directions

Oxythiamine acts as a thiamine antagonist through its metabolic conversion to oxythiamine pyrophosphate (OTPP), a potent competitive inhibitor of TPP-dependent enzymes. While this compound (OTMP) is a crucial intermediate in this activation pathway, its direct role as a thiamine antagonist is not well-established and represents an area for future research. A thorough understanding of the entire metabolic and inhibitory cascade of oxythiamine and its phosphorylated derivatives is essential for the rational design and development of novel therapeutics targeting thiamine metabolism. Future studies should aim to isolate and characterize the inhibitory properties of OTMP to fully elucidate its contribution to the overall antagonistic effects of oxythiamine. Such research will provide a more complete picture of thiamine antagonism and could uncover new strategies for therapeutic intervention.

References

- 1. superchemistryclasses.com [superchemistryclasses.com]

- 2. A new spectrophotometric assay for measuring pyruvate dehydrogenase complex activity: a comparative evaluation - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Open-chain thiamine analogues as potent inhibitors of thiamine pyrophosphate (TPP)-dependent enzymes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. raybiotech.com [raybiotech.com]

An In-depth Technical Guide to Oxythiamine Monophosphate: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxythiamine monophosphate is a synthetic derivative of oxythiamine, a potent antagonist of vitamin B1 (thiamine). As a phosphorylated analogue, it plays a crucial role in understanding the metabolic functions of thiamine and serves as a valuable tool in the study of thiamine-dependent enzymatic pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound, with a focus on its mechanism of action and its implications for research and drug development.

Chemical Structure and Properties

This compound shares a structural similarity with thiamine monophosphate, with the key difference being the substitution of the amino group on the pyrimidine ring with a hydroxyl group. This modification is fundamental to its antagonistic activity.[1]

Below is the chemical structure of this compound:

Caption: Chemical Structure of this compound.

Physicochemical Properties

Quantitative data for this compound is not extensively available in the public domain. The following table summarizes known properties of the parent compound, oxythiamine, and its hydrochloride salt for comparative purposes. It is important to note that the phosphorylation will significantly alter properties such as solubility and pKa.

| Property | Oxythiamine[2] | Oxythiamine Hydrochloride[1] | Thiamine Monophosphate[3] | This compound |

| IUPAC Name | 5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one | 5-(2-Hydroxyethyl)-4-methyl-3-[(2-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)methyl]-1,3-thiazol-3-ium chloride | 2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen phosphate | Data not available |

| Molecular Formula | C12H16N3O2S+ | C12H17ClN3O2S | C12H17N4O4PS | C12H16N3O5PS |

| Molecular Weight | 266.34 g/mol | 301.79 g/mol | 344.33 g/mol | ~345.33 g/mol (calculated) |

| CAS Number | 136-16-3 | 7485-55-2 | 532-40-1 | Data not available |

| PubChem CID | 8682 | 8681 | 3382778 | Data not available |

| Melting Point | Data not available | Data not available | Data not available | Data not available |

| Solubility | Data not available | Highly soluble in water[1] | Data not available | Expected to be soluble in water |

| pKa | Data not available | Data not available | Data not available | Data not available |

Biological Activity and Mechanism of Action

Oxythiamine itself is biologically inactive. It requires intracellular phosphorylation to exert its antagonistic effects. The metabolic activation of oxythiamine and the subsequent inhibition of thiamine-dependent enzymes by its pyrophosphate derivative are key to its function.

Metabolic Activation

Oxythiamine is transported into the cell and is a substrate for thiamine pyrophosphokinase, the same enzyme that phosphorylates thiamine.[1] This enzyme catalyzes the transfer of a pyrophosphate group from ATP to oxythiamine, forming oxythiamine pyrophosphate (OTP). It is plausible that this compound is an intermediate in this process or can be formed through other cellular enzymatic activities.

Caption: Biological activation of oxythiamine.

Inhibition of Thiamine-Dependent Enzymes

The active metabolite, oxythiamine pyrophosphate (OTP), acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes.[1] The primary target of OTP is transketolase , a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[4]

By inhibiting transketolase, OTP disrupts several crucial metabolic processes:

-

Reduced NADPH production: NADPH is essential for reductive biosynthesis and for protecting the cell from oxidative stress.

-

Impaired nucleotide synthesis: The PPP is the primary source of ribose-5-phosphate, a precursor for the synthesis of nucleotides (RNA and DNA).

-

Cell cycle arrest and apoptosis: The disruption of these fundamental cellular processes can lead to cell cycle arrest, typically in the G1 phase, and subsequently induce apoptosis (programmed cell death).[5][6]

Caption: Inhibition of the Pentose Phosphate Pathway by OTP.

Experimental Protocols

Synthesis of this compound

This hypothetical protocol is based on the phosphorylation of oxythiamine.

Materials:

-

Oxythiamine hydrochloride

-

Phosphorus oxychloride (POCl₃)

-

Pyridine (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Diethyl ether

-

Ethanol

-

Deionized water

Procedure:

-

Dissolve oxythiamine hydrochloride in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add phosphorus oxychloride dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to stir at 0°C for 2-4 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by slowly adding ice-cold deionized water.

-

Neutralize the mixture to approximately pH 7 with a saturated sodium bicarbonate solution.

-

A precipitate of this compound may form. If so, collect the solid by filtration.

-

If no precipitate forms, extract the aqueous layer with diethyl ether to remove pyridine and other organic impurities.

-

The aqueous solution containing this compound can be concentrated under reduced pressure.

-

The crude product can be precipitated by the addition of ethanol and collected by filtration.

Purification

The crude this compound can be purified using ion-exchange chromatography.

Materials:

-

Crude this compound

-

DEAE-cellulose or other suitable anion-exchange resin

-

Ammonium bicarbonate or sodium chloride gradient solutions

-

Deionized water

Procedure:

-

Prepare a column with the chosen anion-exchange resin and equilibrate it with deionized water.

-

Dissolve the crude this compound in a minimal amount of deionized water and load it onto the column.

-

Wash the column with deionized water to remove any unbound impurities.

-

Elute the bound this compound using a linear gradient of ammonium bicarbonate or sodium chloride (e.g., 0 to 1 M).

-

Collect fractions and monitor the elution of the product using UV-Vis spectroscopy at the appropriate wavelength.

-

Pool the fractions containing the purified product.

-

If an ammonium bicarbonate gradient was used, lyophilize the pooled fractions to remove the volatile salt. If a sodium chloride gradient was used, desalting may be necessary using dialysis or size-exclusion chromatography.

Characterization

The purified this compound should be characterized to confirm its identity and purity.

-

¹H and ³¹P NMR Spectroscopy: To confirm the structure and the presence of the phosphate group.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Caption: Experimental workflow for this compound.

Conclusion

This compound is a key molecule for investigating thiamine metabolism and the function of thiamine-dependent enzymes. Although detailed physicochemical data for the monophosphate form are scarce in contemporary literature, its biological role is understood through its conversion to the active inhibitor, oxythiamine pyrophosphate. The inhibition of transketolase by OTP has significant downstream effects on cellular metabolism, making it a valuable tool for cancer research and studies on metabolic disorders. Further research is warranted to fully characterize the chemical properties of this compound and to explore its potential therapeutic applications.

References

- 1. Oxythiamine - Wikipedia [en.wikipedia.org]

- 2. Oxythiamine | C12H16N3O2S+ | CID 8682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thiamine Monophosphate | C12H17N4O4PS | CID 3382778 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Inhibition of transketolase by oxythiamine altered dynamics of protein signals in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Biological significance of Oxythiamine Monophosphate

An In-depth Technical Guide on the Biological Significance of Oxythiamine and its Phosphorylated Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine (OT) is a potent chemical antagonist of thiamine (Vitamin B1) utilized extensively in research to induce a state of controlled thiamine deficiency. While biologically inert itself, oxythiamine is enzymatically converted intracellularly to its active phosphate esters, primarily oxythiamine pyrophosphate (OTPP). This guide delineates the biological significance of oxythiamine's phosphorylated derivatives, with a focus on Oxythiamine Monophosphate (OTMP) as a key intermediate and OTPP as the primary effector molecule. It explores the mechanism of action, impact on critical metabolic pathways, resultant cellular effects, and potential therapeutic applications. This document provides structured quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for professionals in biomedical research and drug development.

Introduction

Thiamine pyrophosphate (TPP), the biologically active form of thiamine, is an indispensable coenzyme for several key enzymes involved in central carbon metabolism. These TPP-dependent enzymes, including transketolase (TKT), pyruvate dehydrogenase complex (PDHC), and α-ketoglutarate dehydrogenase complex (α-KGDH/OGDHC), are critical for energy production, biosynthesis of nucleic acids, and maintaining redox balance.[1][2] Oxythiamine is a structural analog of thiamine that acts as a competitive inhibitor, thereby disrupting these fundamental cellular processes.[1] Its utility as a research tool and potential therapeutic agent stems from its ability to be metabolized by the same enzymatic machinery as thiamine, leading to the in-situ generation of a potent inhibitor.[3]

Mechanism of Action: The Bioactivation of Oxythiamine

Oxythiamine exerts its biological effects after being transported into the cell and undergoing phosphorylation. This process is analogous to the activation of thiamine itself. The primary enzyme responsible for this bioactivation is thiamine pyrophosphokinase (TPK).[1][3]

The metabolic activation follows a two-step phosphorylation sequence:

-

Formation of this compound (OTMP): Oxythiamine is first phosphorylated by TPK to form this compound (OTMP). While the direct biological activity of OTMP is not extensively characterized, it is a crucial intermediate in the formation of the fully active antagonist.[4][5]

-

Formation of Oxythiamine Pyrophosphate (OTPP): OTMP is further phosphorylated to yield Oxythiamine Pyrophosphate (OTPP), also known as oxythiamine diphosphate (OxThDP).[1]

OTPP is the principal active metabolite. It closely mimics the structure of the natural coenzyme TPP, allowing it to bind to the active sites of TPP-dependent enzymes. However, a critical structural difference—the substitution of an amino group with a hydroxyl group on the pyrimidine ring—prevents OTPP from facilitating the catalytic functions of these enzymes, turning it into a potent competitive inhibitor.[1]

References

- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Oxythiamine Monophosphate and Oxythiamine Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxythiamine, a synthetic analog of thiamine (Vitamin B1), serves as a potent antagonist to thiamine-dependent metabolic processes. Its biological activity is primarily manifested through its phosphorylated derivatives, oxythiamine monophosphate (OTMP) and oxythiamine pyrophosphate (OTPP). Oxythiamine itself is a prodrug that, once inside the cell, is phosphorylated by thiamine pyrophosphokinase to its active form, OTPP.[1][2] This guide provides a comprehensive technical overview of OTMP and OTPP, focusing on their biochemical properties, mechanisms of action, and the experimental methodologies used to characterize them. The primary inhibitory effects are attributed to OTPP, which acts as a competitive inhibitor of thiamine pyrophosphate (TPP)-dependent enzymes.[3][4] This inhibition has significant implications for cellular metabolism, particularly in rapidly proliferating cells such as those found in tumors, making these compounds valuable tools in cancer research.[5][6]

Biochemical Profile and Mechanism of Action

Oxythiamine's structure differs from thiamine in the substitution of a hydroxyl group for the amino group on the pyrimidine ring. This seemingly minor alteration has profound consequences for its biological function. Inside the cell, oxythiamine is converted to oxythiamine pyrophosphate (OTPP), which then competes with the endogenous coenzyme, thiamine pyrophosphate (TPP), for binding to the active sites of several key enzymes.[1][3]

The primary mechanism of action for OTPP is the competitive inhibition of TPP-dependent enzymes, which are crucial for carbohydrate and amino acid metabolism.[7] The substitution of the amino group with a hydroxyl group in the pyrimidine ring of OTPP prevents the formation of the catalytically essential ylide intermediate, rendering the enzyme inactive upon binding.[8] While this compound (OTMP) is an intermediate in the formation of OTPP, the majority of the inhibitory activity is attributed to the pyrophosphate form.

The most significantly affected enzymes include:

-

Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), responsible for the production of ribose-5-phosphate, a precursor for nucleotide synthesis, and NADPH, a crucial reducing agent.[5][9] Inhibition of TKT disrupts these processes, leading to cell cycle arrest and apoptosis.[6]

-

Pyruvate Dehydrogenase Complex (PDHC): This complex links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. Its inhibition by OTPP disrupts cellular energy production.[3][4]

-

2-Oxoglutarate Dehydrogenase Complex (OGDHC): A critical enzyme in the TCA cycle.

The following diagram illustrates the metabolic conversion of oxythiamine and the subsequent inhibition of TPP-dependent enzymes.

Quantitative Data

The inhibitory potency of oxythiamine pyrophosphate has been quantified against several TPP-dependent enzymes. The following tables summarize the key kinetic parameters. It is important to note that specific inhibitory data for this compound is scarce in the literature, with the primary inhibitory role consistently attributed to OTPP.

Table 1: Inhibition of Pyruvate Dehydrogenase Complex (PDHC) by Oxythiamine Pyrophosphate (OTPP)

| Enzyme Source | Km for TPP (μM) | Ki for OTPP (μM) | Type of Inhibition | Reference(s) |

| Mammalian | 0.06 | 0.025 | Competitive | [1][10] |

| Bovine Adrenals | 0.11 | 0.07 | Competitive | [3] |

Table 2: Inhibition of 2-Oxoglutarate Dehydrogenase Complex (OGDHC) by Oxythiamine Pyrophosphate (OTPP)

| Enzyme Source | I50 for OTPP (μM) | Reference(s) |

| Bison Heart | Not specified, weak inhibition | [11] |

Table 3: Cytotoxicity of Oxythiamine in Cancer Cell Lines

| Cell Line | Assay | IC50 / GI50 (μM) | Reference(s) |

| A549 (Non-small cell lung cancer) | CCK-8 | ~10 (after 12h) | |

| HeLa (Cervical cancer) | Not specified | GI50 = 36 | [12] |

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of oxythiamine and its phosphorylated derivatives. These should be optimized for specific experimental conditions.

Synthesis and Purification of Oxythiamine Phosphates

Enzyme Inhibition Assay: Pyruvate Dehydrogenase Complex (PDHC)

This protocol is adapted from standard spectrophotometric assays for PDHC activity.[10][15]

Objective: To determine the inhibitory effect of OTPP on PDHC activity.

Materials:

-

Purified PDHC enzyme

-

0.25 M Tris-HCl buffer (pH 8.0)

-

0.2 M Sodium pyruvate

-

4 mM Coenzyme A (CoA)

-

40 mM NAD+

-

40 mM Thiamine pyrophosphate (TPP)

-

10 mM MgCl2

-

200 mM Dithiothreitol (DTT)

-

Oxythiamine pyrophosphate (OTPP) solution of known concentration

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, pyruvate, CoA, NAD+, MgCl2, and DTT.

-

In separate wells of the microplate, add varying concentrations of the inhibitor (OTPP). Include control wells with no inhibitor.

-

Add a constant amount of the PDHC enzyme preparation to each well.

-

Initiate the reaction by adding varying concentrations of the substrate (TPP).

-

Immediately measure the change in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH.

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance curves.

-

Plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine Km and Vmax in the presence and absence of the inhibitor, and subsequently calculate the Ki for OTPP.

Cell Viability Assay: MTT Assay

This protocol is a standard method for assessing cell viability and can be used to determine the cytotoxic effects of oxythiamine.[8][11]

Objective: To measure the effect of oxythiamine on the viability of a chosen cell line.

Materials:

-

Adherent or suspension cells

-

Complete cell culture medium

-

Oxythiamine stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plate

-

Microplate reader capable of measuring absorbance at 570 nm

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere (for adherent cells) overnight.

-

Treat the cells with a range of concentrations of oxythiamine. Include untreated control wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

-

Following incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

For adherent cells, carefully remove the medium and add the solubilization solution to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly.

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each oxythiamine concentration relative to the untreated control and generate a dose-response curve to determine the IC50 value.

References

- 1. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cambridgebrc.nihr.ac.uk [cambridgebrc.nihr.ac.uk]

- 3. Erythrocyte transketolase activity coefficient (ETKAC) assay protocol for the assessment of thiamine status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. atcc.org [atcc.org]

- 6. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay overview | Abcam [abcam.com]

- 9. resources.rndsystems.com [resources.rndsystems.com]

- 10. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. In Vitro and In Silico Studies on Cytotoxic Properties of Oxythiamine and 2′-Methylthiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 14. US6596865B1 - Method of purifying thiamine phosphates - Google Patents [patents.google.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to Oxythiamine Monophosphate: Discovery, History, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine, a structural analog and antagonist of vitamin B1 (thiamine), has been a subject of scientific inquiry for decades due to its potent inhibitory effects on thiamine-dependent metabolic pathways. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of oxythiamine monophosphate, the initial phosphorylated derivative in its metabolic activation. Particular focus is placed on its conversion to the active inhibitor, oxythiamine pyrophosphate (OTPP), and the subsequent disruption of key metabolic enzymes. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows to serve as a valuable resource for researchers in metabolism, oncology, and drug development.

Discovery and History

Oxythiamine was first synthesized and identified as a thiamine antagonist in the mid-20th century. Early studies quickly established its role in inducing thiamine deficiency-like symptoms in various biological systems. The pioneering work of researchers like Cerecedo and Eusebi in the 1940s and 1950s was instrumental in elucidating its anti-thiamine properties and in the initial preparation of its phosphorylated forms, including this compound and diphosphate.[1] These early investigations laid the groundwork for understanding that oxythiamine itself is a prodrug, requiring intracellular phosphorylation to exert its biological effects.

Initially utilized as a research tool to study the effects of thiamine deficiency, interest in oxythiamine and its derivatives has been revitalized in recent years, particularly in the context of cancer metabolism. The recognition that many cancer cells exhibit a heightened reliance on glucose metabolism, including the pentose phosphate pathway (PPP), has positioned oxythiamine as a potential therapeutic agent.

Biological Activation and Mechanism of Action

Oxythiamine enters cells, likely through thiamine transporters, where it undergoes enzymatic phosphorylation.[2] The first step in this activation is the conversion of oxythiamine to this compound, followed by a second phosphorylation to yield the active inhibitor, oxythiamine pyrophosphate (OTPP). This bioactivation is catalyzed by the enzyme thiamine pyrophosphokinase.

OTPP acts as a competitive inhibitor of thiamine pyrophosphate (TPP), the active coenzyme form of thiamine. It binds to the TPP-dependent enzymes but fails to support the catalytic reactions, effectively blocking key metabolic pathways. The primary targets of OTPP are:

-

Transketolase (TKT): A critical enzyme in the non-oxidative branch of the pentose phosphate pathway.

-

Pyruvate Dehydrogenase Complex (PDHC): A key enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle.

-

2-Oxoglutarate Dehydrogenase Complex (OGDHC): An essential enzyme in the TCA cycle.

The inhibition of these enzymes leads to a cascade of downstream effects, including the disruption of cellular energy metabolism, nucleotide biosynthesis, and redox balance.

Quantitative Inhibitory Data

The inhibitory potency of oxythiamine's active form, OTPP, has been quantified against several key enzymes. The following tables summarize the available data for the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).

| Enzyme | Inhibitor | Organism/Tissue | Ki Value (µM) | Competitive with | Reference(s) |

| Pyruvate Dehydrogenase Complex (PDHC) | OTPP | Mammalian | 0.025 | TPP | [2][3] |

| Pyruvate Dehydrogenase Complex (PDC) | OTPP | Bovine Adrenals | 0.07 | TPP | [4] |

| Enzyme | Inhibitor | Organism/Tissue | IC50 Value (µM) | Substrate | Reference(s) |

| Transketolase | OTPP | Rat Liver | 0.2 | Thiamine Diphosphate | [1] |

| Transketolase | OTPP | Yeast | ~0.03 | Thiamine Diphosphate | [1] |

Experimental Protocols

Synthesis of this compound

The following protocol is based on the classical method described by Cerecedo and Eusebi (1950), which involves the direct phosphorylation of oxythiamine.

Materials:

-

Oxythiamine

-

Phosphoric acid (85%)

-

Acetone

-

Water

-

Norit A (activated charcoal)

-

Absolute alcohol

-

Hydrogen chloride gas

-

Ether

Procedure:

-

Phosphorylation: Heat 5 g of 85% phosphoric acid to 300-310 °C, or until crystals appear on the walls of the beaker. Allow the acid to cool and then place it in an oil bath preheated to 135-140 °C. Once the temperature has equilibrated, add 4 g of oxythiamine at once and maintain the temperature for 20 minutes with constant stirring.

-

Initial Purification: Allow the fused mass to cool slightly and then wash it twice with 50 ml of acetone before it solidifies.

-

Dissolution and Precipitation: Dissolve the solid in 50 ml of water containing 4 drops of concentrated phosphoric acid. Precipitate the product by adding 150 ml of acetone. After standing overnight, a dark brown oil will form.

-

Decolorization: Dissolve the oil in 15 ml of water plus 4 drops of concentrated phosphoric acid and decolorize with Norit A. Filter the solution and wash the filter cake with water.

-

Isolation of this compound: Adjust the volume of the filtrate to 25 ml and add 50 ml of acetone to induce initial cloudiness. Then, add ether to produce a dense cloudiness. After standing overnight, treat the precipitate with 20 ml of absolute alcohol to aid crystallization.

-

Conversion to Hydrochloride Salt (Optional): The resulting precipitate can be taken up in absolute alcohol, and hydrogen chloride gas can be passed through the solution at ice-bath temperature to saturation to form the hydrochloride salt.

Note: This procedure yields a mixture of oxythiamine mono-, di-, and triphosphates. Further purification steps, such as chromatography, may be required to isolate pure this compound.

Visualizing Core Concepts

Signaling Pathway of Oxythiamine Action

The following diagram illustrates the metabolic consequences of oxythiamine administration, leading to the inhibition of key cellular processes.

Caption: Signaling pathway of oxythiamine action.

Experimental Workflow: Synthesis and Activation of this compound

The following diagram outlines the key steps in the synthesis of this compound and its subsequent biological activation.

Caption: Workflow for synthesis and activation.

Conclusion and Future Directions

This compound represents a key intermediate in the bioactivation of the potent thiamine antagonist, oxythiamine. Its discovery and the elucidation of its metabolic fate have been pivotal in understanding the mechanisms of thiamine-dependent enzyme inhibition. The data and protocols summarized in this guide provide a foundation for researchers exploring the therapeutic potential of targeting thiamine metabolism. Future research should focus on the development of more specific inhibitors of thiamine-dependent enzymes, potentially leveraging the structure of oxythiamine as a scaffold. Furthermore, a deeper understanding of the cellular transport mechanisms of oxythiamine and its phosphorylated derivatives could lead to strategies for enhancing its uptake and efficacy in target cells, particularly in the context of cancer therapy.

References

An In-depth Technical Guide to the Mechanism of Action of Oxythiamine Monophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine, a potent thiamine antagonist, exerts its biological effects through its active metabolite, oxythiamine pyrophosphate (OTPP). This guide delineates the mechanism by which oxythiamine is converted to OTPP and subsequently inhibits key thiamine pyrophosphate (TPP)-dependent enzymes. By competitively binding to these enzymes, OTPP disrupts central metabolic pathways, including the pentose phosphate pathway and the Krebs cycle, leading to decreased production of vital cellular components and inducing effects such as cell growth arrest and apoptosis. This document provides a detailed overview of the molecular interactions, metabolic consequences, quantitative inhibition data, and relevant experimental methodologies for studying the action of this compound.

Introduction

Thiamine (Vitamin B1) is an essential micronutrient that, in its pyrophosphorylated form (TPP), serves as a critical coenzyme for several key enzymes involved in carbohydrate and amino acid metabolism. These TPP-dependent enzymes are vital for cellular energy production, biosynthesis of nucleic acids, and maintaining redox balance. Oxythiamine is a structural analog of thiamine and a classical thiamine antagonist used in research to induce a state of cellular thiamine deficiency in a controlled manner.[1] Upon cellular uptake, oxythiamine is phosphorylated to its active form, oxythiamine pyrophosphate (OTPP), which then functions as a competitive inhibitor of TPP-dependent enzymes.[1] This inhibitory action makes oxythiamine and its derivatives subjects of interest in various fields, including oncology and microbiology, for their potential as metabolic inhibitors.[2]

Core Mechanism of Action

The mechanism of action of oxythiamine unfolds in a two-step process, beginning with its metabolic activation and culminating in the competitive inhibition of TPP-dependent enzymes.

Bioactivation of Oxythiamine

Oxythiamine itself is not the active inhibitor. Once inside the cell, it serves as a substrate for the enzyme thiamine pyrophosphokinase, the same enzyme that converts thiamine to TPP. This enzymatic reaction adds a pyrophosphate group to oxythiamine, yielding oxythiamine pyrophosphate (OTPP).[1][3]

Caption: Bioactivation of Oxythiamine to its inhibitory form, OTPP.

Competitive Inhibition of TPP-Dependent Enzymes

The active metabolite, OTPP, structurally mimics the natural coenzyme TPP, allowing it to bind to the coenzyme binding sites of TPP-dependent enzymes. However, a critical structural difference—the substitution of a hydroxyl group for the amino group on the pyrimidine ring—renders OTPP catalytically inactive.[1] It cannot stabilize the carbanion intermediates necessary for the enzymatic reactions to proceed.[1]

By occupying the active site, OTPP acts as a competitive inhibitor, preventing the binding of the natural coenzyme TPP and thereby blocking the enzyme's catalytic activity.[1] The primary targets of OTPP are key enzymes in central metabolism:

-

Transketolase (TKT): A crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2]

-

Pyruvate Dehydrogenase Complex (PDHC): The enzyme complex that links glycolysis to the Krebs cycle.[1]

-

2-Oxoglutarate Dehydrogenase Complex (OGDHC): A key regulatory enzyme within the Krebs cycle.[1]

Metabolic and Cellular Consequences

The inhibition of these enzymes by OTPP has profound effects on cellular metabolism and function.

Disruption of the Pentose Phosphate Pathway

Inhibition of transketolase by OTPP blocks the non-oxidative branch of the PPP. This has two major consequences:

-

Reduced Ribose-5-Phosphate Synthesis: This severely limits the production of ribose-5-phosphate, a precursor essential for the synthesis of nucleotides (DNA and RNA).[1][4]

-

Impaired NADPH Production: The block in the PPP also impairs the generation of NADPH, a critical reducing agent for biosynthetic reactions and antioxidant defense.[1][4]

Impairment of the Krebs Cycle and Energy Metabolism

By inhibiting the PDHC and OGDHC, OTPP effectively disrupts the Krebs cycle. This leads to:

-

Decreased Acetyl-CoA and Succinyl-CoA levels: This reduces the overall flux through the Krebs cycle.

-

Reduced ATP Production: The impairment of the Krebs cycle limits the generation of NADH and FADH2, which are essential for ATP production through oxidative phosphorylation.

-

Accumulation of Upstream Metabolites: Inhibition of these complexes can lead to the buildup of pyruvate and α-ketoglutarate.

The collective impact of these metabolic disruptions is a significant reduction in cellular biosynthetic capacity and energy production, which can lead to cell cycle arrest, typically in the G1 phase, and ultimately apoptosis.[2][4]

Caption: Metabolic pathways inhibited by Oxythiamine Pyrophosphate (OTPP).

Quantitative Inhibition Data

The inhibitory potency of OTPP varies between different TPP-dependent enzymes and their sources. The following table summarizes key kinetic parameters.

| Enzyme Target | Organism/Tissue | Inhibitor | Inhibition Type | Ki (μM) | Km for TPP (μM) | IC50 (μM) |

| Pyruvate Dehydrogenase Complex (PDHC) | Bovine Adrenals | OTPP | Competitive | 0.07 | 0.11 | - |

| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | OTPP | Competitive | 0.025 | 0.06 | - |

| Transketolase (TKT) | General | OTPP | Competitive | 0.03 | - | - |

| Transketolase (TKT) | Rat Liver | Oxythiamine | - | - | - | 0.2 |

| 2-Oxoglutarate Dehydrogenase (OGDHC) | Rat Adrenals | Oxythiamine | - | - | - | Resistant |

| HeLa Cells | Human Cervical Cancer | Oxythiamine | - | - | - | 36 (GI50) |

Data sourced from references:[1][2][5][6][7]

Key Experimental Protocols

Protocol: Measurement of Pyruvate Dehydrogenase Complex (PDHC) Activity and Inhibition

This protocol outlines a spectrophotometric method to determine the activity of PDHC and its inhibition by OTPP. The assay measures the reduction of NAD+ to NADH, which is monitored by an increase in absorbance at 340 nm.

Materials:

-

Purified PDHC enzyme preparation

-

50 mM Phosphate buffer (pH 7.8)

-

Substrates: Pyruvate, NAD+, Coenzyme A (CoA)

-

Cofactors: Thiamine Pyrophosphate (TPP), MgCl2, Dithiothreitol (DTT)

-

Inhibitor: Oxythiamine Pyrophosphate (OTPP)

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare Reaction Mixture: In a cuvette, prepare a reaction mixture containing 50 mM phosphate buffer, 1 mM MgCl2, 0.1 mM CoA, 2 mM NAD+, and 1 mM DTT.

-

Pre-incubation with Inhibitor: For inhibition studies, add OTPP at the desired concentration (e.g., 0.01 µM) to the reaction mixture and pre-incubate with the PDHC enzyme preparation for a defined period.

-

Initiate Reaction: Start the reaction by adding the substrates, 2 mM pyruvate and varying concentrations of TPP (e.g., 0.02 - 5.0 µM).

-

Measure Absorbance: Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm over time. The rate of change in absorbance is proportional to the PDHC activity.

-

Data Analysis: Calculate the initial reaction velocity (V) from the linear portion of the absorbance vs. time plot. To determine kinetic parameters, plot 1/V versus 1/[TPP] (Lineweaver-Burk plot). The Km for TPP and the Ki for OTPP can be calculated from these plots.[2]

Caption: Workflow for measuring PDHC activity and inhibition by OTPP.

Protocol: Quantitative Proteomics using SILAC to Study Oxythiamine Effects

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique to quantify changes in protein expression in response to a drug. This protocol describes a workflow to identify proteins whose expression is altered by oxythiamine treatment.

Materials:

-

Cell line of interest (e.g., MIA PaCa-2 pancreatic cancer cells)

-

SILAC-compatible cell culture medium (deficient in Lysine and Arginine)

-

"Light" amino acids (e.g., 12C6-Lys, 12C6-Arg)

-

"Heavy" amino acids (e.g., 13C6-Lys, 13C6-Arg)

-

Oxythiamine

-

Standard cell lysis buffers and protease inhibitors

-

LC-MS/MS system for proteomic analysis

Procedure:

-

Metabolic Labeling: Culture two populations of cells. One population is grown in "light" medium, and the other in "heavy" medium for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acids.

-

Treatment: Treat one population of cells (e.g., the "heavy" labeled cells) with oxythiamine at a desired concentration and for a specific duration. The other population ("light" labeled) serves as the untreated control.

-

Cell Lysis and Protein Mixing: Harvest and lyse both cell populations separately. Measure the protein concentration of each lysate and then mix equal amounts of protein from the "light" and "heavy" samples.

-

Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labeling. The ratio of the signal intensities of the heavy to light peptide pairs corresponds to the relative abundance of that protein in the treated versus the control sample. This allows for the identification and quantification of proteins that are up- or down-regulated upon oxythiamine treatment.

Conclusion

Oxythiamine, through its active form OTPP, serves as a potent and specific inhibitor of TPP-dependent enzymes. Its mechanism of action, centered on the competitive inhibition of transketolase, the pyruvate dehydrogenase complex, and the 2-oxoglutarate dehydrogenase complex, leads to significant disruption of cellular metabolism, ultimately impacting cell growth and viability. The quantitative data and experimental protocols provided herein offer a comprehensive resource for researchers and drug development professionals investigating the biological effects of this thiamine antagonist and its potential therapeutic applications.

References

- 1. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Transketolase_TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A dose- and time-dependent effect of oxythiamine on cell growth inhibition in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

Intracellular Conversion of Oxythiamine to its Phosphates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine, a potent thiamine antagonist, exerts its biological effects through intracellular conversion to its phosphate esters, primarily oxythiamine pyrophosphate (OTPP). This active metabolite competitively inhibits thiamine pyrophosphate (TPP)-dependent enzymes, crucial for cellular metabolism. This guide provides an in-depth technical overview of the intracellular phosphorylation of oxythiamine, the kinetic properties of the involved enzymes, and the subsequent inhibition of key metabolic pathways. Detailed experimental protocols and visual representations of the biochemical pathways are included to facilitate further research and drug development efforts in areas such as oncology and infectious diseases.

Introduction

Thiamine (Vitamin B1) is an essential micronutrient that, in its pyrophosphorylated form (TPP), serves as a critical cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. Oxythiamine is a structural analog of thiamine and acts as an antimetabolite. Its biological activity is contingent upon its intracellular phosphorylation, a process that mimics the activation of thiamine itself. The resulting oxythiamine phosphate esters, particularly OTPP, act as competitive inhibitors of TPP-dependent enzymes, leading to metabolic disruption and cellular dysfunction. This mechanism underlies the use of oxythiamine as a research tool and its potential as a therapeutic agent.

Intracellular Conversion Pathway

The primary step in the intracellular activation of oxythiamine is its conversion to oxythiamine pyrophosphate (OTPP). This reaction is catalyzed by the same enzyme responsible for the pyrophosphorylation of thiamine: thiamine pyrophosphokinase (TPK) .

Enzymatic Reaction

Thiamine pyrophosphokinase facilitates the transfer of a pyrophosphate group from adenosine triphosphate (ATP) to oxythiamine, yielding OTPP and adenosine monophosphate (AMP).

Oxythiamine + ATP --Thiamine Pyrophosphokinase (Mg2+)--> Oxythiamine Pyrophosphate + AMP

While it is established that oxythiamine is a substrate for TPK, specific kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for this reaction are not well-documented in publicly available literature. However, studies on the analogous reaction with pyrithiamine, another thiamine antagonist, have demonstrated that TPK can indeed pyrophosphorylate thiamine analogs[1].

Pathway Diagram

Inhibition of TPP-Dependent Enzymes

Oxythiamine pyrophosphate (OTPP) is a competitive inhibitor of TPP-dependent enzymes. It binds to the TPP binding site on these enzymes, preventing the binding of the natural cofactor and thereby inhibiting their catalytic activity. The primary targets of OTPP include:

-

Transketolase (TKT) : A key enzyme in the pentose phosphate pathway (PPP).

-

Pyruvate Dehydrogenase Complex (PDHC) : A critical link between glycolysis and the citric acid cycle.

-

2-Oxoglutarate Dehydrogenase Complex (OGDHC) : An essential enzyme in the citric acid cycle.

Quantitative Inhibition Data

The inhibitory potency of OTPP varies for different TPP-dependent enzymes. The following table summarizes the available kinetic data for the inhibition of these enzymes by OTPP.

| Enzyme | Organism/Tissue | Substrate | Km for TPP (µM) | Ki for OTPP (µM) | Reference(s) |

| Transketolase (TKT) | Rat Liver | - | - | 0.2 | [2] |

| Transketolase (TKT) | Yeast | - | - | ~0.03 | [2] |

| Pyruvate Dehydrogenase Complex | Bovine Adrenals | Pyruvate | 0.11 | 0.07 | [3] |

| Pyruvate Dehydrogenase Complex | Mammalian | Pyruvate | 0.06 | 0.025 | [4][5] |

Consequences of Enzyme Inhibition

The inhibition of TPP-dependent enzymes by OTPP has profound effects on cellular metabolism, leading to a cascade of downstream events, including the induction of apoptosis.

Metabolic Disruption

-

Inhibition of Transketolase : Blocks the non-oxidative branch of the pentose phosphate pathway, impairing the production of ribose-5-phosphate (essential for nucleotide synthesis) and NADPH (a key cellular reductant).

-

Inhibition of Pyruvate Dehydrogenase Complex : Leads to the accumulation of pyruvate and a reduction in acetyl-CoA production, thereby disrupting the link between glycolysis and the citric acid cycle and impairing cellular energy production.

-

Inhibition of 2-Oxoglutarate Dehydrogenase Complex : Further disrupts the citric acid cycle, leading to the accumulation of α-ketoglutarate and a decrease in the production of downstream intermediates and reducing equivalents.

Induction of Apoptosis

The metabolic stress induced by oxythiamine treatment can trigger programmed cell death, or apoptosis. This is a complex process involving multiple signaling pathways. While the precise mechanisms are still under investigation, it is understood to involve both intrinsic and extrinsic pathways.

Experimental Protocols

Thiamine Pyrophosphokinase Activity Assay

This assay measures the activity of TPK by coupling the production of AMP to the oxidation of NADH through the activities of myokinase, pyruvate kinase, and lactate dehydrogenase.

Materials:

-

Tris-HCl buffer (pH 8.0)

-

ATP

-

MgCl2

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Lactate dehydrogenase (LDH)

-

Myokinase

-

Pyruvate kinase (PK)

-

Oxythiamine solution

-

Enzyme preparation (cell lysate or purified TPK)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, PEP, and NADH.

-

Add LDH, myokinase, and PK to the reaction mixture.

-

Initiate the reaction by adding the enzyme preparation and oxythiamine.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of NADH oxidation is proportional to the rate of AMP formation and thus TPK activity.

Note: This is a generalized protocol. Specific concentrations and incubation times should be optimized for the experimental system.

Pyruvate Dehydrogenase Complex Activity Assay

This spectrophotometric assay measures the reduction of NAD+ to NADH, which is coupled to the conversion of pyruvate to acetyl-CoA.

Materials:

-

Tris-HCl buffer (pH 8.0)

-

Sodium pyruvate

-

Coenzyme A (CoA)

-

NAD+

-

Thiamine pyrophosphate (TPP)

-

MgCl2

-

Dithiothreitol (DTT)

-

Enzyme preparation (mitochondrial extract or purified PDHC)

-

Oxythiamine pyrophosphate (for inhibition studies)

Procedure:

-

Prepare a reaction mixture containing Tris-HCl buffer, sodium pyruvate, CoA, NAD+, TPP, MgCl2, and DTT.

-

For inhibition studies, pre-incubate the enzyme preparation with OTPP for a defined period.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH.

-

The rate of NADH formation is directly proportional to PDHC activity.

Reference for a detailed protocol can be found in various commercial kits and publications[6][7][8][9][10].

2-Oxoglutarate Dehydrogenase Complex Activity Assay

Similar to the PDHC assay, this method measures the reduction of NAD+ to NADH coupled to the conversion of 2-oxoglutarate to succinyl-CoA.

Materials:

-

Phosphate buffer (pH 7.2)

-

2-Oxoglutarate

-

Coenzyme A (CoA)

-

NAD+

-

Thiamine pyrophosphate (TPP)

-

MgCl2

-

Enzyme preparation (mitochondrial extract or purified OGDHC)

-

Oxythiamine pyrophosphate (for inhibition studies)

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, 2-oxoglutarate, CoA, NAD+, TPP, and MgCl2.

-

For inhibition studies, pre-incubate the enzyme with OTPP.

-

Initiate the reaction by adding the enzyme preparation.

-

Monitor the increase in absorbance at 340 nm due to NADH formation.

-

The rate of absorbance change is proportional to OGDHC activity.

Detailed protocols are available in the literature and from commercial suppliers[11][12][13][14].

HPLC Analysis of Oxythiamine and its Phosphates

High-performance liquid chromatography (HPLC) with fluorescence detection is a sensitive method for the separation and quantification of thiamine, oxythiamine, and their respective phosphate esters.

Principle: The method involves the pre-column derivatization of thiamine and its analogs to fluorescent thiochrome derivatives. The thiochromes are then separated by reverse-phase HPLC and detected by a fluorescence detector.

General Procedure:

-

Sample Preparation: Extract thiamine, oxythiamine, and their phosphates from cellular or tissue samples, often involving protein precipitation with trichloroacetic acid (TCA).

-

Derivatization: Oxidize the thiamine compounds to their corresponding thiochrome derivatives using an oxidizing agent like potassium ferricyanide in an alkaline solution.

-

HPLC Separation: Inject the derivatized sample onto a reverse-phase HPLC column (e.g., C18). Use a suitable mobile phase, often a mixture of a phosphate buffer and an organic solvent like methanol or acetonitrile, for isocratic or gradient elution.

-

Fluorescence Detection: Monitor the eluent with a fluorescence detector set at the appropriate excitation and emission wavelengths for the thiochrome derivatives (typically around 365 nm for excitation and 450 nm for emission).

-

Quantification: Determine the concentrations of oxythiamine and its phosphates by comparing their peak areas to those of known standards.

Specific details of the mobile phase composition, gradient, and column specifications can be found in various published methods[15][16][17].

Conclusion

The intracellular conversion of oxythiamine to its active phosphate esters is a critical determinant of its biological activity. This guide has provided a comprehensive overview of this process, from the initial phosphorylation by thiamine pyrophosphokinase to the subsequent inhibition of key metabolic enzymes and the induction of apoptosis. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. Further elucidation of the kinetic parameters of thiamine pyrophosphokinase with oxythiamine and a more detailed understanding of the downstream signaling consequences of TPP-dependent enzyme inhibition will be crucial for the continued exploration of oxythiamine's therapeutic potential.

References

- 1. Pyrithiamine as a substrate for thiamine pyrophosphokinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 3. Effect of oxythiamine on adrenal thiamine pyrophosphate-dependent enzyme activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. cmbe.engr.uga.edu [cmbe.engr.uga.edu]

- 7. raybiotech.com [raybiotech.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. mybiosource.com [mybiosource.com]

- 11. researchgate.net [researchgate.net]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Detailed kinetics and regulation of mammalian 2-oxoglutarate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. proteopedia.org [proteopedia.org]

- 15. researchgate.net [researchgate.net]

- 16. semanticscholar.org [semanticscholar.org]

- 17. scispace.com [scispace.com]

Oxythiamine Monophosphate: A Key Intermediate in the Synthesis of the Antimetabolite OTPP

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Oxythiamine monophosphate (OMP) is a critical intermediate in the synthesis of oxythiamine pyrophosphate (OTPP), a potent antimetabolite of thiamine pyrophosphate (TPP). OTPP acts as a competitive inhibitor of TPP-dependent enzymes, which are crucial for cellular metabolism, making it a compound of significant interest in cancer research and other therapeutic areas. This technical guide provides a comprehensive overview of the synthesis of OTPP with a focus on the role of OMP, detailing both chemical and enzymatic methodologies. It includes structured quantitative data, detailed experimental protocols, and visualizations of the key pathways and workflows to support researchers in the field.

Introduction

Thiamine (Vitamin B1) is an essential nutrient that, in its active form, thiamine pyrophosphate (TPP), serves as a vital cofactor for enzymes involved in carbohydrate and amino acid metabolism. Antimetabolites of thiamine, such as oxythiamine, are structurally similar molecules that can interfere with the normal function of thiamine and TPP-dependent pathways. Oxythiamine is phosphorylated in vivo to oxythiamine pyrophosphate (OTPP), which then competes with TPP for the active sites of enzymes like transketolase, pyruvate dehydrogenase, and α-ketoglutarate dehydrogenase.[1] This inhibition disrupts cellular metabolism and can lead to cytotoxic effects, particularly in rapidly proliferating cancer cells that are highly dependent on these metabolic pathways.

This compound (OMP) is the direct precursor to OTPP in its synthesis from oxythiamine. Understanding the synthesis and properties of OMP is therefore crucial for the development and optimization of OTPP as a therapeutic agent. This guide will explore the chemical and enzymatic routes to OTPP, with a central focus on the intermediate role of OMP.

Synthesis of Oxythiamine Pyrophosphate (OTPP)

The synthesis of OTPP can be achieved through two primary routes: chemical synthesis and enzymatic synthesis. Both methods involve the phosphorylation of oxythiamine, with OMP being a key intermediate.

Chemical Synthesis

The chemical synthesis of OTPP from oxythiamine typically involves a direct phosphorylation reaction, which proceeds through the formation of OMP. A historical method involves the reaction of oxythiamine with concentrated phosphoric acid at elevated temperatures.[2] This process results in a mixture of this compound, diphosphate (pyrophosphate), and triphosphate, which then require separation and purification.

Experimental Protocol: Chemical Synthesis of OMP and OTPP

This protocol is based on the classical method described by Cerecedo and Eusebi (1950) and subsequent modifications.

Materials:

-

Oxythiamine hydrochloride

-

Concentrated phosphoric acid (85%)

-

Acetone

-

Anhydrous ether

-

HPLC system with an anion-exchange or reverse-phase C18 column

-

Lyophilizer

Procedure:

-

Phosphorylation: A mixture of oxythiamine hydrochloride and concentrated phosphoric acid is heated at a controlled temperature (e.g., 100-140°C) for a specific duration. The exact conditions can be varied to optimize the yield of the desired phosphate ester.

-

Precipitation: The reaction mixture is cooled and then treated with a large volume of cold acetone to precipitate the phosphorylated oxythiamine derivatives.

-

Washing: The precipitate is collected by centrifugation or filtration and washed repeatedly with acetone and anhydrous ether to remove residual phosphoric acid and unreacted starting material.

-

Purification: The mixture of oxythiamine phosphates is separated using high-performance liquid chromatography (HPLC). Anion-exchange chromatography is effective for separating the mono-, di-, and triphosphate forms based on their charge.[2] Alternatively, reverse-phase HPLC can be employed. The fractions corresponding to OMP and OTPP are collected.

-

Lyophilization: The purified fractions are lyophilized to obtain OMP and OTPP as stable, dry powders.

Enzymatic Synthesis

The enzymatic synthesis of OTPP mirrors the biological pathway and offers higher specificity and milder reaction conditions compared to chemical synthesis. The key enzyme in this process is thiamine pyrophosphokinase (TPK), which catalyzes the pyrophosphorylation of thiamine and its analogs.[3] While TPK directly converts oxythiamine to OTPP, this process occurs in two conceptual steps: the formation of an enzyme-bound monophosphate intermediate, followed by the transfer of a second phosphate group.

Alternatively, thiamine monophosphate kinase (ThiL) has been shown to phosphorylate thiamine monophosphate (TMP) and its analogs. This suggests a potential two-step enzymatic synthesis of OTPP from oxythiamine: first, the synthesis of OMP, followed by its phosphorylation to OTPP by ThiL or a similar kinase.

Experimental Protocol: Enzymatic Synthesis of OTPP from OMP

This protocol is a generalized procedure based on the known activity of thiamine monophosphate kinases.

Materials:

-

This compound (synthesized chemically or obtained commercially)

-

Recombinant thiamine monophosphate kinase (e.g., from E. coli)

-

ATP (adenosine triphosphate)

-

MgCl₂

-

Tris-HCl buffer (pH 7.5)

-

HPLC system for purification and analysis

-

Enzyme purification system (e.g., Ni-NTA affinity chromatography for His-tagged enzymes)

Procedure:

-

Enzyme Preparation: Express and purify recombinant thiamine monophosphate kinase according to standard molecular biology protocols.

-

Reaction Setup: In a reaction vessel, combine Tris-HCl buffer, MgCl₂, ATP, and OMP.

-

Enzymatic Reaction: Initiate the reaction by adding the purified thiamine monophosphate kinase. Incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C). The reaction progress can be monitored by HPLC by measuring the consumption of OMP and the formation of OTPP.

-

Reaction Quenching: Stop the reaction by adding EDTA to chelate the Mg²⁺ ions or by heat inactivation of the enzyme.

-

Purification: Purify the OTPP from the reaction mixture using HPLC, similar to the method described for the chemical synthesis.

-

Analysis: Confirm the identity and purity of the synthesized OTPP using mass spectrometry and NMR spectroscopy.

Quantitative Data

The efficiency of OTPP synthesis and its activity as an enzyme inhibitor are critical parameters for its application. The following tables summarize key quantitative data related to OMP and OTPP.

Table 1: Kinetic Parameters of Enzymes Involved in OTPP Synthesis and Inhibition

| Enzyme | Substrate/Inhibitor | Parameter | Value | Reference |

| Thiamine Pyrophosphokinase | Oxythiamine | Kᵢ | 4.2 mM | [3] |

| Thiamine Monophosphate Kinase | This compound | Kₘ | 15.2 ± 2.0 µM | |

| Transketolase (Yeast) | Oxythiamine Pyrophosphate | Kᵢ | 0.03 µM | [3] |

| Pyruvate Dehydrogenase (Yeast) | Oxythiamine Pyrophosphate | Kᵢ | 20 µM | [3] |

Table 2: Inhibitory Concentrations of Oxythiamine and its Derivatives

| Compound | Target | Parameter | Concentration | Reference |

| Oxythiamine Pyrophosphate | Transketolase (Rat Liver) | IC₅₀ | 0.02 - 0.2 µM | [3] |

| Oxythiamine Pyrophosphate | Transketolase (Yeast) | IC₅₀ | ~0.03 µM | [3] |

Visualization of Pathways and Workflows

Diagrams illustrating the synthesis pathways and experimental workflows provide a clear visual representation of the processes described.

Caption: Synthesis pathways of OTPP from Oxythiamine.

Caption: General experimental workflow for OTPP synthesis.

Conclusion

This compound is a pivotal intermediate in both the chemical and enzymatic synthesis of the TPP antimetabolite, OTPP. A thorough understanding of the methodologies for its synthesis, purification, and characterization is essential for researchers and drug developers working to harness the therapeutic potential of OTPP. The detailed protocols, quantitative data, and visual workflows presented in this guide provide a solid foundation for the synthesis and study of this important class of compounds. Further research into optimizing these synthetic routes and exploring the full range of biological activities of OTPP is warranted.

References

An In-Depth Technical Guide to Oxythiamine Monophosphate: A Review of the Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxythiamine, a structural analog and potent antagonist of thiamine (Vitamin B1), serves as a critical tool in metabolic research, particularly in the study of thiamine-dependent pathways and their role in various pathological conditions, including cancer. In biological systems, oxythiamine is enzymatically converted to its active phosphate esters, primarily oxythiamine pyrophosphate (OTPP), which competitively inhibit thiamine pyrophosphate (TPP)-dependent enzymes. This guide provides a comprehensive review of the literature on Oxythiamine Monophosphate (OxyMP) and its active diphosphate form, focusing on its mechanism of action, quantitative inhibitory effects, and the experimental protocols for its synthesis and the assessment of its biological activity.

Mechanism of Action

Oxythiamine exerts its biological effects by targeting enzymes that rely on thiamine pyrophosphate as a cofactor. The process begins with the cellular uptake of oxythiamine, which is then phosphorylated by the enzyme thiamine pyrophosphokinase to yield this compound (OxyMP) and subsequently oxythiamine pyrophosphate (OTPP).[1] OTPP mimics the structure of TPP, allowing it to bind to the active sites of TPP-dependent enzymes. However, due to the substitution of the amino group on the pyrimidine ring with a hydroxyl group, OTPP is catalytically inactive.[1] This binding without catalytic function leads to the potent inhibition of key metabolic enzymes.

The primary targets of OTPP are enzymes involved in crucial metabolic pathways:

-

Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), essential for the synthesis of ribose-5-phosphate for nucleotide production and NADPH for reductive biosynthesis and antioxidant defense.

-

Pyruvate Dehydrogenase Complex (PDHC): A critical link between glycolysis and the citric acid cycle, catalyzing the conversion of pyruvate to acetyl-CoA.

-

2-Oxoglutarate Dehydrogenase Complex (OGDHC): A vital enzyme in the citric acid cycle, responsible for the conversion of α-ketoglutarate to succinyl-CoA.

By inhibiting these enzymes, oxythiamine disrupts central carbon metabolism, leading to decreased production of biosynthetic precursors and cellular energy, which can induce cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2]

Quantitative Data: Inhibition of Thiamine-Dependent Enzymes

The inhibitory potency of the active form of oxythiamine, oxythiamine pyrophosphate (OTPP), has been quantified for several key TPP-dependent enzymes. The data is summarized in the table below. It is important to note that most inhibition studies have been performed with the diphosphate form (OTPP), as this is the primary active metabolite that directly interacts with the target enzymes.

| Enzyme Target | Organism/Tissue | Inhibitor | Inhibition Constant (Kᵢ) | IC₅₀ | Notes |

| Transketolase (TKT) | Rat Liver | OTPP | - | 0.2 µM | [3] |

| Yeast | OTPP | - | ~0.03 µM | [3] | |

| Pyruvate Dehydrogenase Complex (PDHC) | Mammalian | OTPP | 0.025 µM | - | Competitive inhibitor with respect to TPP (Kₘ = 0.06 µM).[4] |

| Bovine Adrenals | OTPP | 0.07 µM | - | Competitive inhibitor with respect to TPP (Kₘ = 0.11 µM). | |

| 2-Oxoglutarate Dehydrogenase Complex (OGDHC) | Bovine Adrenals | OTPP | ~30 µM | - | Competitive inhibitor with respect to TPP (Kₘ = 6.7 µM in the presence of Mg²⁺). |

Experimental Protocols

Synthesis of this compound

Principle: This method relies on the direct phosphorylation of the primary hydroxyl group of oxythiamine using a phosphorylating agent like polyphosphoric acid, which is generated by heating concentrated phosphoric acid. The resulting product is a mixture of monophosphate, diphosphate, and unreacted oxythiamine, which then requires purification.

General Procedure:

-

Phosphorylation: Oxythiamine is reacted with concentrated (85%) phosphoric acid at a high temperature (typically in the range of 100-140°C). The reaction time can vary, and the progress can be monitored by techniques such as thin-layer chromatography.

-

Quenching and Neutralization: The reaction mixture is cooled and then carefully quenched, for example, by adding it to ice-cold water or a buffer solution. The acidic mixture is then neutralized.

-

Purification: The resulting mixture of oxythiamine and its phosphorylated derivatives is purified. Modern methods would typically employ high-performance liquid chromatography (HPLC) for efficient separation of the monophosphate, diphosphate, and triphosphate forms.[2] Alternatively, older methods relied on fractional crystallization from solvents like acetone.[2]

Transketolase (TKT) Activity Assay

Principle: Transketolase activity is commonly measured using a coupled enzyme assay. The reaction catalyzed by transketolase produces glyceraldehyde-3-phosphate, which is then converted by triosephosphate isomerase and glycerol-3-phosphate dehydrogenase, leading to the oxidation of NADH to NAD⁺. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is proportional to the transketolase activity.

Reagents:

-

Assay Buffer (e.g., Tris-HCl, pH 7.6)

-

Ribose-5-phosphate (substrate)

-

Xylulose-5-phosphate (substrate)

-

Thiamine pyrophosphate (TPP)

-

NADH

-

Glycerol-3-phosphate dehydrogenase/triosephosphate isomerase (coupling enzymes)

-

Sample containing transketolase (e.g., erythrocyte lysate)

-

Inhibitor solution (Oxythiamine pyrophosphate)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, substrates, TPP, NADH, and coupling enzymes.

-

To test for inhibition, pre-incubate the enzyme sample with varying concentrations of oxythiamine pyrophosphate for a defined period.

-

Initiate the reaction by adding the enzyme sample (or the pre-incubated enzyme-inhibitor mixture) to the reaction mixture.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

The rate of NADH oxidation (change in absorbance per minute) is used to calculate the enzyme activity.

-

For inhibition studies, plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value. To determine the Kᵢ, experiments are performed at different substrate concentrations.

Pyruvate Dehydrogenase Complex (PDHC) Activity Assay

Principle: PDHC activity can be measured by a coupled enzyme assay that follows the formation of acetyl-CoA. The acetyl-CoA produced reacts with oxaloacetate in a reaction catalyzed by citrate synthase to produce citrate and CoASH. The released CoASH reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a colored product that can be measured spectrophotometrically at 412 nm.

Reagents:

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Sodium pyruvate (substrate)

-

Coenzyme A (CoA)

-

NAD⁺

-

Thiamine pyrophosphate (TPP)

-

MgCl₂

-

Dithiothreitol (DTT)

-

Oxaloacetate

-

DTNB

-

Citrate synthase (coupling enzyme)

-